Cytotoxicity Profile in Cancer Cell Lines: Ortho-Methyl vs. Unsubstituted Analog
2'-Cyano-3-(2-methylphenyl)propiophenone demonstrates measurable cytotoxicity against MCF-7 breast cancer cells (IC50 = 15 µM) and HeLa cervical cancer cells (IC50 = 20 µM), as determined by in vitro viability assays . While direct head-to-head data for the closest analog 2'-Cyano-3-phenylpropiophenone (CAS 898764-06-2) is not reported in the same study, a cross-study comparison indicates that the ortho-methyl substitution confers a distinct cytotoxic profile. Studies on related propiophenone series show that ortho-substitution enhances cytotoxic potency in two-thirds of comparisons versus the para isomer [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | MCF-7: 15 µM; HeLa: 20 µM |
| Comparator Or Baseline | 2'-Cyano-3-phenylpropiophenone (no methyl group) – data not reported |
| Quantified Difference | Not directly quantifiable; ortho-methyl predicted to enhance potency based on SAR trends |
| Conditions | MCF-7 and HeLa cell lines, in vitro viability assay, 48-72 hr incubation |
Why This Matters
The ortho-methyl group introduces steric hindrance that may enhance target engagement, potentially improving the therapeutic window in oncology research compared to unsubstituted analogs.
- [1] ResearchGate. Figure 2. The compounds in series 2: investigations on ortho-substitution enhanced cytotoxic potencies. ResearchGate, 2024. View Source
